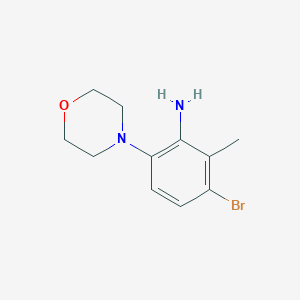
3-Bromo-2-methyl-6-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methyl-6-morpholinoaniline is an organic compound with the molecular formula C11H15BrN2O It is a derivative of aniline, featuring a bromine atom, a methyl group, and a morpholine ring attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-morpholinoaniline typically involves multiple steps. One common method starts with the bromination of 2-methyl-6-morpholinoaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methyl-6-morpholinoaniline is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-methyl-6-morpholinoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methyl-6-morpholinoaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methyl-6-morpholinoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the morpholine ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-methylaniline: Similar structure but lacks the morpholine ring.
2-Methyl-6-morpholinoaniline: Similar structure but lacks the bromine atom.
3-Bromo-6-morpholinoaniline: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-2-methyl-6-morpholinoaniline is unique due to the combination of the bromine atom, methyl group, and morpholine ring. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
3-bromo-2-methyl-6-morpholin-4-ylaniline |
InChI |
InChI=1S/C11H15BrN2O/c1-8-9(12)2-3-10(11(8)13)14-4-6-15-7-5-14/h2-3H,4-7,13H2,1H3 |
InChI-Schlüssel |
SHRJTSYOKWCRIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)N2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
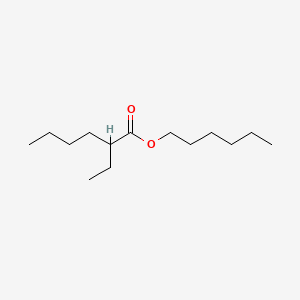


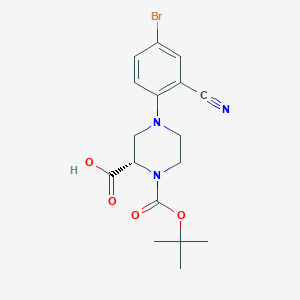

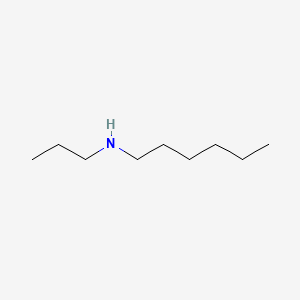

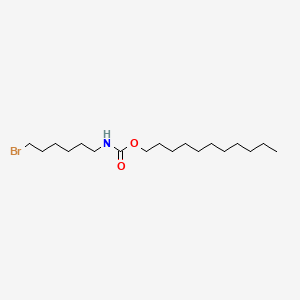
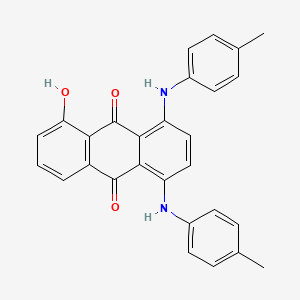
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)
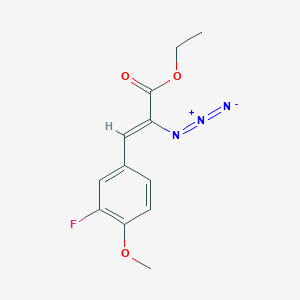
![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

